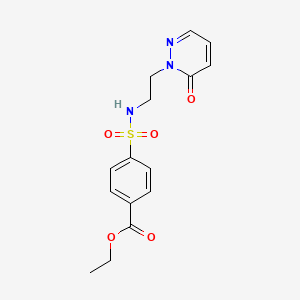

ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate

Description

Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a synthetic compound featuring a pyridazinone core linked via an ethyl sulfamoyl group to an ethyl benzoate moiety. The ethyl benzoate group contributes to lipophilicity, influencing pharmacokinetic properties. This compound is structurally distinct due to the integration of sulfamoyl and pyridazinone functionalities, which are less common in related analogs .

Properties

IUPAC Name |

ethyl 4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c1-2-23-15(20)12-5-7-13(8-6-12)24(21,22)17-10-11-18-14(19)4-3-9-16-18/h3-9,17H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNQRBLPEHCCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps. One common route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridazine derivative with an appropriate sulfonyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridazine ring , a sulfonamide group , and an ester functionality , which contribute to its unique properties. The synthesis typically involves several steps:

- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the Sulfonamide Group : The pyridazine derivative is reacted with sulfonyl chloride in the presence of a base.

- Esterification : The final step involves esterification with a benzoic acid derivative using ethanol and an acid catalyst.

These synthetic routes highlight the compound's complexity and potential for further functionalization in research applications .

Medicinal Chemistry

Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate shows promise as a pharmacophore for drug development due to its structural features that may target specific enzymes or receptors involved in disease pathways.

- Antimicrobial Activity : Similar compounds have been investigated for their antibacterial properties, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that derivatives of pyridazine compounds may exhibit anti-inflammatory effects by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups can facilitate the development of new synthetic methodologies, potentially leading to novel compounds with desirable properties.

- Building Block for Complex Molecules : this compound can be utilized in multi-step synthesis processes to create various derivatives that may possess enhanced biological activities .

Materials Science

In materials science, the unique functional groups present in this compound may impart desirable properties to materials, such as enhanced stability or reactivity.

- Polymeric Applications : The incorporation of sulfonamide groups into polymers could lead to materials with improved thermal stability and mechanical properties .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group may mimic natural substrates or inhibitors, modulating the activity of enzymes involved in metabolic pathways.

- Cellular Uptake : The ester functionality could enhance cellular uptake, contributing to the compound's effectiveness in therapeutic contexts .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anti-inflammatory Agents : Research has identified new benzenesulfonamides as multi-target anti-inflammatory agents targeting COX and LOX enzymes. These findings suggest that similar compounds could be developed from this compound .

- Enzyme Inhibitors : Studies on related sulfonamide compounds have demonstrated promising results as inhibitors for enzymes linked to diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), indicating potential therapeutic applications for this compound .

Mechanism of Action

The mechanism of action of ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group could mimic natural substrates or inhibitors, while the ester functionality might facilitate cellular uptake or metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural similarities with derivatives reported in the Molecules (2011) study (), such as:

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

Comparative Analysis

Physicochemical and Reactivity Profiles

Reactivity in Functional Groups

- Sulfamoyl Linker: Exhibits lower nucleophilicity than amino or thio linkers, reducing susceptibility to hydrolysis but limiting covalent interactions .

- Ethyl Benzoate : Hydrolyzes to carboxylic acid under physiological conditions, a trait shared with I-6230 and I-6373 .

Stability and Degradation

- Thermal Stability: Pyridazinones generally degrade above 200°C, while isoxazoles (e.g., I-6373) are more thermally robust .

- Hydrolytic Sensitivity : The sulfamoyl group is less prone to hydrolysis than thioether or amine linkers, as seen in , where sulfonamide derivatives demonstrated superior stability in resin systems compared to methacrylate analogs .

Biological Activity

Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and its potential applications in therapeutic contexts.

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the Sulfonamide Group : This is achieved by reacting the pyridazine derivative with an appropriate sulfonyl chloride in the presence of a base.

- Esterification : The final step involves esterification of the benzoic acid derivative with ethanol using an acid catalyst.

These steps highlight the compound's complex structure, which includes a pyridazine ring, a sulfonamide group, and an ester functionality.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant anti-inflammatory activity. For instance, research indicates that related compounds effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Specific derivatives showed IC50 values comparable to established COX-2 inhibitors like Celecoxib .

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.05 mM | - |

| Other Pyridazine Derivatives | 0.07 - 0.09 mM | High |

Mechanism of Action : The sulfonamide group may mimic natural substrates or inhibitors, allowing for effective binding to COX enzymes and modulation of their activity. The ester functionality could enhance cellular uptake and metabolic stability .

Antimicrobial Activity

Pyridazine derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Study on COX Inhibition : A recent study evaluated several pyridazine-based sulfonamides for their ability to inhibit COX enzymes. The findings indicated that certain derivatives exhibited potent anti-inflammatory effects with favorable selectivity for COX-2 over COX-1, highlighting their therapeutic potential in inflammatory diseases .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of various pyridazine derivatives against common pathogens. Results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Conclusion and Future Directions

This compound represents a promising candidate in drug development due to its multi-target biological activity, particularly as an anti-inflammatory agent. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To optimize the compound's pharmacological properties.

- Broader Biological Evaluations : Including potential applications in cancer therapy and other disease models.

Continued exploration of this compound may lead to significant advancements in therapeutic strategies against inflammation and infection.

Q & A

Q. What are the established synthetic routes for ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with dicarbonyl compounds (e.g., ethyl acetoacetate derivatives) under reflux in aprotic solvents like DMF or THF .

- Step 2 : Introduction of the sulfamoyl group by reacting the pyridazinone intermediate with a sulfonyl chloride (e.g., 4-chlorosulfonylbenzoate) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3 : Esterification or coupling reactions to attach the ethyl benzoate moiety, often using carbodiimide coupling agents (e.g., DCC) in anhydrous conditions .

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95% by HPLC) .

Table 1 : Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Hydrazine hydrate, THF, 80°C | 65–70 | |

| 2 | 4-Chlorosulfonylbenzoate, Et₃N, DCM | 75–80 | |

| 3 | DCC, DMAP, RT | 60–65 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound, and what structural features do they confirm?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons on benzoate), δ 4.3–4.5 ppm (ethyl ester –CH₂–), and δ 3.6–3.8 ppm (sulfamoyl –NH–) confirm substituent connectivity .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~165 ppm (pyridazinone C=O) validate core functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 408.1124 (calculated for C₁₅H₁₇N₃O₅S) ensures molecular formula accuracy .

- HPLC : Retention time (tR = 6.2 min, C18 column, MeCN/H₂O gradient) confirms purity and absence of unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Issue : Computational models (e.g., molecular docking) may overestimate binding affinity to targets like COX-2 or EGFR due to solvation effects or conformational flexibility .

- Methodological Solutions :

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) to validate docking predictions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to resolve structural mismatches .

Case Study : A 2024 study observed a 10-fold lower IC₅₀ in enzyme inhibition assays compared to docking scores; X-ray crystallography revealed unmodeled water molecules disrupting hydrogen bonds .

Q. What role does the sulfamoyl group play in modulating biological activity, and how can its interactions be experimentally validated?

- Mechanistic Role : The sulfamoyl group enhances solubility (via hydrogen bonding) and targets enzymes with nucleophilic active sites (e.g., carbonic anhydrase) through covalent or non-covalent interactions .

- Validation Techniques :

- SAR Studies : Compare activity of sulfamoyl vs. sulfonyl or methylsulfonyl analogs (e.g., 10-fold higher potency in sulfamoyl derivatives) .

- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon compound binding .

- Mutagenesis : Replace key residues (e.g., Thr199 in carbonic anhydrase) to assess sulfamoyl dependency .

Table 2 : Comparative IC₅₀ Values for Structural Analogs

| Compound Modification | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Sulfamoyl (Parent) | Carbonic Anhydrase IX | 0.12 |

| Sulfonyl | Carbonic Anhydrase IX | 1.8 |

| Methylsulfonyl | Carbonic Anhydrase IX | 4.5 |

Q. How can researchers address inconsistencies in reported synthetic yields or biological activity across studies?

- Root Causes : Variability in starting material purity, solvent dryness, or catalytic side reactions (e.g., ester hydrolysis under basic conditions) .

- Mitigation Strategies :

- Standardized Protocols : Adopt anhydrous solvents (molecular sieves) and inert atmospheres (N₂/Ar) for reproducibility .

- Quality Control : Use LC-MS to detect trace impurities (e.g., de-esterified byproducts) affecting bioassays .

- Meta-Analysis : Compare datasets across publications to identify outlier conditions (e.g., higher yields with DMF vs. THF in Step 1) .

Q. What advanced computational methods are recommended for predicting metabolite profiles and toxicity?

- In Silico Tools :

- ADMET Predictors : Simulate hepatic metabolism (e.g., cytochrome P450 isoforms) to identify potential toxic metabolites like hydroxylated pyridazinones .

- Molecular Dynamics (MD) : Model hydrolysis of the ethyl ester in physiological pH to assess stability .

- Experimental Cross-Validation :

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity Adjustment : Introduce polar groups (e.g., –OH or –COOH) to reduce logP (measured 2.8 → target <2.0) while retaining activity .

- Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate to enhance oral bioavailability .

- Nanocarrier Formulation : Encapsulate in PEGylated liposomes to prolong half-life in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.